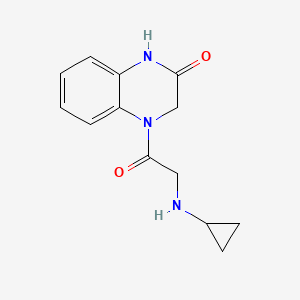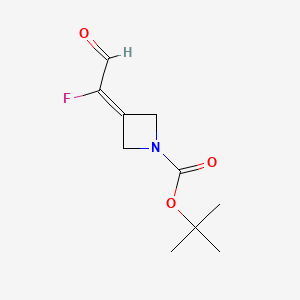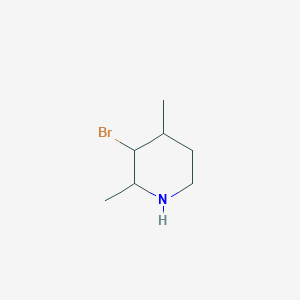
3-Bromo-2,4-dimethylpiperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-2,4-dimethylpiperidine is a heterocyclic organic compound that belongs to the class of piperidine derivatives. Piperidines are six-membered rings containing one nitrogen atom, and they are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural products . The bromine atom and two methyl groups attached to the piperidine ring make this compound a unique compound with distinct chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2,4-dimethylpiperidine can be achieved through several methods. One common approach involves the bromination of 2,4-dimethylpiperidine. The reaction typically uses bromine as the brominating agent and is carried out under controlled conditions to ensure selective bromination at the desired position . For example, 2,4-dimethylpiperidine can be reacted with bromine in the presence of a solvent like acetic acid, and the reaction mixture is stirred at a specific temperature to obtain this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3-Bromo-2,4-dimethylpiperidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: Reduction of the bromine atom can yield the corresponding hydrogenated product.
Common Reagents and Conditions
Substitution: Reagents like sodium iodide in acetone can be used for halogen exchange reactions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation can be utilized.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various alkyl or aryl derivatives, while oxidation reactions can produce alcohols, ketones, or carboxylic acids.
Wissenschaftliche Forschungsanwendungen
3-Bromo-2,4-dimethylpiperidine has several applications in scientific research:
Biology: The compound is studied for its potential biological activities and interactions with biological targets.
Industry: It is used in the production of agrochemicals, pharmaceuticals, and other fine chemicals.
Wirkmechanismus
The mechanism of action of 3-Bromo-2,4-dimethylpiperidine involves its interaction with specific molecular targets. The bromine atom and methyl groups can influence the compound’s binding affinity and selectivity towards these targets. The exact pathways and targets depend on the specific application and context of use. For instance, in medicinal chemistry, the compound may interact with enzymes or receptors to exert its effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Dimethylpiperidine: Lacks the bromine atom, making it less reactive in certain substitution reactions.
3-Bromo-2,4-dimethylpyridine: Contains a pyridine ring instead of a piperidine ring, leading to different chemical properties and reactivity.
3-Bromo-6,6-dimethylpiperidine-2,4-dione: Has additional functional groups that can alter its reactivity and applications.
Uniqueness
3-Bromo-2,4-dimethylpiperidine is unique due to the presence of both bromine and methyl groups on the piperidine ring. This combination of substituents imparts distinct chemical properties, making it valuable for specific synthetic and research applications.
Eigenschaften
Molekularformel |
C7H14BrN |
|---|---|
Molekulargewicht |
192.10 g/mol |
IUPAC-Name |
3-bromo-2,4-dimethylpiperidine |
InChI |
InChI=1S/C7H14BrN/c1-5-3-4-9-6(2)7(5)8/h5-7,9H,3-4H2,1-2H3 |
InChI-Schlüssel |
KUIJRGWZFWXLBD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCNC(C1Br)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


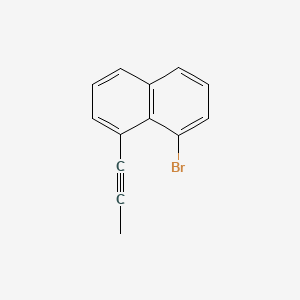
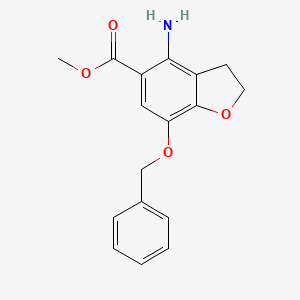
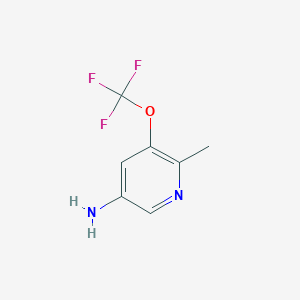
![[4-(2-Hydroxyethyl)piperazin-1-yl]-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanone](/img/structure/B13926011.png)


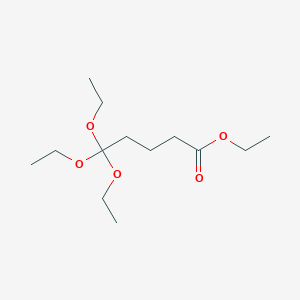

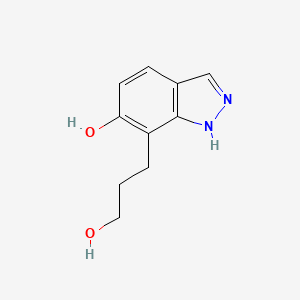
![2,3-dimethyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B13926038.png)
